Lithium acetylide, ethylenediamine complex

Overview

Description

Lithium acetylide, ethylenediamine complex is an organometallic compound composed of lithium, acetylide, and ethylenediamine. It is also known as Li(C2H3N2)3, Li(acac)3, and Li(en)3, and is an important reagent in organic synthesis. This compound is widely used in the synthesis of organic compounds and has been the subject of numerous research studies.

Scientific Research Applications

Isotope Synthesis and Labeling

The synthesis of Acetylene-13C2 from carbon-13C dioxide and molten lithium, followed by the formation of lithium acetylide-13C2 ethylenediamine complex, demonstrates the use of this complex in isotope synthesis and labeling for scientific research (Whaley & Ott, 1974).

Carbohydrate Chemistry

Lithium acetylide, ethylenediamine complex plays a role in carbohydrate chemistry, specifically in the selective degradation of glycosyluroic acid residues of complex carbohydrates (Lau et al., 1987).

Nucleoside Synthesis

This complex is used in the synthesis of nucleoside sultones, which are important for the preparation of novel nucleotide analogs. It has been applied in the treatment of 5'-O-tosyl or the 5'-O-mesyl derivative of 3'-O-mesylthymidine (Crooks et al., 1992).

Surface Chemistry

In surface chemistry, the lithium acetylide-ethylenediamine complex reacts with azide-terminated glassy carbon surfaces, leading to the formation of 1,2,3-triazolyllithium surface groups active in covalent C-C coupling reactions (Das et al., 2013).

Enantioselective Synthesis

The complex forms noncovalent mixed aggregates with 3-aminopyrrolidine lithium amides, utilized for the enantioselective alkynylation of aromatic aldehydes, important in organic synthesis (Barozzino-Consiglio et al., 2015).

Transition Metal Chemistry

Investigations into the electronic structures of transition metal-olefin complexes with lithium-containing ligands have demonstrated the role of this compound in facilitating charge transfer and bonding interactions in metal-ligand complexes (Böhm & Gleiter, 1982).

Synthesis of Bioactive Compounds

This complex is employed in the synthesis of bioactive compounds like pironetin, showcasing its utility in the synthesis of compounds with notable biological activities (Dias et al., 2003).

Catalysis and Bond Migration

The lithium acetylide-ethylenediamine complex is used in catalysis, particularly in the migration of internal triple bonds along a hydrocarbon chain to the free terminus, demonstrating its utility in chemical transformations (Teng, 1985).

Materials Science

In materials science, the complex plays a role in the synthesis of Fe₃O₄ nanospheres with carbon matrix support for improved lithium storage capabilities, highlighting its application in energy storage materials (Chen et al., 2011).

Chemical Reactions with Ketones

The complex is involved in reactions with ketones, as seen in the action of lithium ethylenediamine on 1,4-diketone, underlining its reactivity and usefulness in organic synthesis (Ghosh & Chakraborty, 2010).

Mechanism of Action

Target of Action

Instead, it is used as a reagent in chemical reactions, particularly in the synthesis of ethynylated ketones .

Mode of Action

The Lithium acetylide, ethylenediamine complex acts as a ligand in coordination chemistry. It is used to synthesize transition metal complexes such as 1-alkynyl-dimethyl (triorganophosphine)gold (III) complex . It can also be used in the ethynylation of alkyl halides to prepare terminal alkynes .

Result of Action

The this compound is employed in the ring-opening reaction of epoxides, as in the total synthesis of (−)-goniotrionin and englerin A . It can also be used in the ethynylation of alkyl halides to prepare terminal alkynes .

Action Environment

The this compound is a crystalline solid that can absorb moisture from the air and spontaneously heat and ignite . It reacts with water to form lithium hydroxide, a corrosive material, and acetylene, a flammable gas . The heat of this reaction may be sufficient to ignite the acetylene . Therefore, it should be stored at a temperature between 2-8°C in a dry environment to maintain its stability and efficacy.

Safety and Hazards

Future Directions

Lithium acetylide, ethylenediamine complex is used in the synthesis of a chiral cyclopropanol . It is also used as an alkynylating reagent for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate without using other metal sources . This suggests potential future applications in the synthesis of various organic compounds.

Biochemical Analysis

Biochemical Properties

Lithium acetylide, ethylenediamine complex plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in alkynylation reactions, where it adds an alkyne group to a substrate. In these reactions, this compound interacts with enzymes such as lithium binaphtholate, which catalyzes the enantioselective alkynylation of ketones . The nature of these interactions involves the formation of a complex between the lithium acetylide and the enzyme, facilitating the transfer of the alkyne group to the substrate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . For example, it can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, forming a complex that facilitates the transfer of the alkyne group to the substrate . Additionally, it can inhibit or activate certain enzymes, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These threshold effects are critical for determining the safe and effective use of this compound in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. This compound participates in alkynylation reactions, where it interacts with enzymes such as lithium binaphtholate . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake and distribution within cells . Additionally, this compound can bind to specific proteins, affecting its localization and accumulation within cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its biochemical activity, as it determines the sites of its interactions with biomolecules and enzymes.

properties

IUPAC Name |

lithium;ethane-1,2-diamine;ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWSRIHFAVOHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C#[C-].C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9LiN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014675 | |

| Record name | Lithium acetylide-ethylenediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | Lithium acetylide, ethylene diamine complex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6867-30-7, 39990-99-3 | |

| Record name | Lithium acetylide-ethylenediamine complex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6867-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium, (1,2-ethanediamine-kappaN1,kappaN2)ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006867307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium acetylide, compd. with 1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039990993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, compd. with lithium acetylide (Li(C2H)) (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, (1,2-ethanediamine-.kappa.N1,.kappa.N2)ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium acetylide-ethylenediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium acetylide, ethylenediamine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lithium acetylide, compound with ethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of lithium acetylide, ethylenediamine complex in organic synthesis?

A: this compound serves as a valuable synthon for introducing acetylene units into molecules. Its stability and ease of handling make it a preferred choice over highly reactive lithium acetylide. [, ] The complex facilitates diverse reactions, including nucleophilic additions and substitutions, enabling the synthesis of complex molecules like natural products and pharmaceuticals. [, , ]

Q2: How does this compound react with epoxides?

A: The reaction between this compound and epoxides exhibits high regioselectivity, primarily attacking the less hindered carbon of the epoxide ring. [] This nucleophilic ring-opening generates an alkoxide intermediate, which can be further elaborated depending on the reaction conditions. For instance, treatment with NaOH/H2O2 yields γ-hydroxy ketones, while NaOH/I2 leads to tetrasubstituted ethylenes. []

Q3: Can this compound be utilized for the stereoselective synthesis of alkenes?

A: Yes, this complex enables the synthesis of both cis and trans alkenes in a highly stereoselective manner through a palladium-catalyzed domino process. [] This reaction involves the coupling of aryl bromides/iodides with the acetylide complex, followed by controlled reduction to afford the desired alkene geometry. []

Q4: How does the use of this compound contribute to the synthesis of natural products?

A: The complex plays a crucial role in constructing key structural motifs found in various natural products. For example, it has been employed in the total synthesis of (-)-pironetin, a compound exhibiting plant growth regulatory, immunosuppressive, and antitumoral activities. [] This synthesis involved multiple reactions with the complex, including a crucial coupling with a tosylate, showcasing its versatility in building complex molecular architectures. []

Q5: Are there any examples of this compound being used in surface modification?

A: Yes, the complex has been successfully employed in catalyst-free covalent attachment of electrochemically active species onto azide-terminated surfaces. [] This method allows for the introduction of functional groups, such as ferrocenyl groups, onto glassy carbon electrode surfaces with comparable efficiency to copper-catalyzed click chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

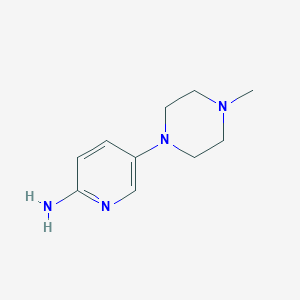

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)